REACTION_CXSMILES
|
[CH:1]1(S)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(OO)(=O)C.[S:12](=[O:15])([OH:14])[O-:13].[Na+].Cl>O.C(Cl)Cl>[CH:1]1([S:12]([OH:14])(=[O:13])=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
peroxy acetic acid
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peroxy acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a reaction solution
|
Type
|
ADDITION
|
Details
|
was added over a period of about 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was maintained at a temperature of about 18°-26° C
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was isolated via filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |